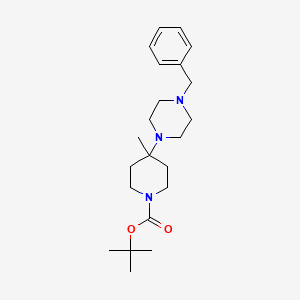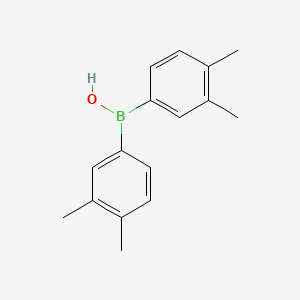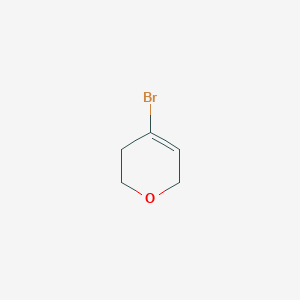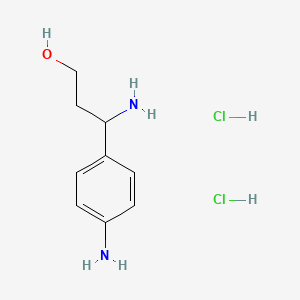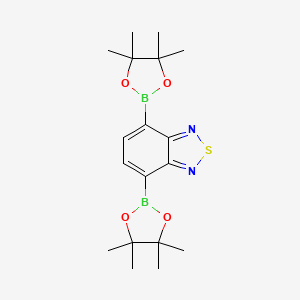
3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one
Vue d'ensemble
Description
3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one, also known as 4-Bromo-4-chloro-1-phenyl-1-propanone, is a synthetic compound that has been used in various scientific research applications. It has been used as a reagent for the synthesis of a variety of compounds, and has been studied for its potential biochemical and physiological effects.
Applications De Recherche Scientifique
Optical and Semiconductor Applications
The compound and its related chalcone derivatives exhibit significant optical properties, including linear, second, and third-order nonlinear optical (NLO) activities. These properties make them suitable for use in semiconductor devices and organic electronics. For instance, a study demonstrated that these compounds could serve as electron transport materials and potentially function as n-type materials in organic semiconductor devices due to their larger electron transfer integral values compared to hole ones (Shkir et al., 2019).
Crystal Structure and Molecular Analysis
Another area of application involves the synthesis, characterization, and crystal structure analysis of related compounds. For example, the synthesis and crystallographic study of alkyl-substituted N,4-diphenyl thiazole-2-amine derivatives have provided insights into their structural and intermolecular interactions, which are crucial for the development of materials with specific chemical and physical properties (Nadaf et al., 2019).
Antimicrobial and Antifungal Activities
Certain derivatives have been evaluated for their in vitro activity against a range of yeasts and molds, showing promise as novel antifungal agents. These compounds displayed broad-spectrum activity, particularly against Aspergillus spp. and fluconazole-resistant yeast isolates, highlighting their potential as novel antifungal therapeutics (Buchta et al., 2004).
Anti-inflammatory and Gastroprotective Effects
Research into the biological activities of chalcone derivatives has shown that some possess anti-inflammatory and gastroprotective effects. This suggests potential therapeutic applications in treating inflammation and gastric ulcers, further highlighting the diverse biological activities of these compounds (Okunrobo et al., 2006).
Synthesis and Chemical Reactivity
The versatility of these compounds extends to their use in synthetic chemistry as intermediates or building blocks for further chemical transformations. Studies have explored their synthesis, reactivity, and the development of methodologies for selective bromination, which is essential for creating a variety of functional materials (Shirinian et al., 2012).
Propriétés
IUPAC Name |
3-(4-bromophenyl)-1-(4-chlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-2,4-9H,3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFLWIBVHSFHAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901229420 | |
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901229420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898761-34-7 | |
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(4-chlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901229420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




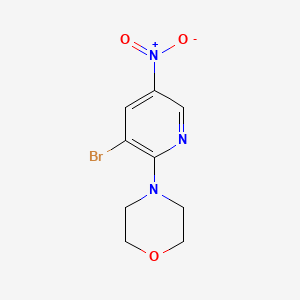

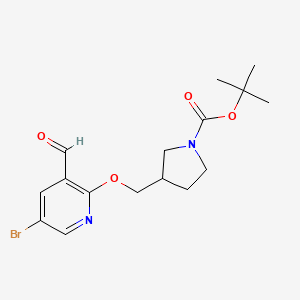
![6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine](/img/structure/B1522277.png)

